Cas no 1797292-23-9 (2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide)

2,4-Difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a difluorobenzene core linked to a morpholine-substituted pyrimidine moiety via a methylene bridge. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the morpholine-pyrimidine group contributes to solubility and target interaction. Its well-defined structure allows for precise modifications, making it valuable for medicinal chemistry research. The compound is typically characterized by high purity and consistent performance in synthetic applications.
2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide structure
1797292-23-9 structure
Product Name:2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide
CAS No:1797292-23-9
MF:C15H16F2N4O3S
MW:370.374348640442
CID:5372060
Update Time:2025-06-11

2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-difluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
    • 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide
    • Inchi: 1S/C15H16F2N4O3S/c16-11-1-2-13(12(17)9-11)25(22,23)19-10-14-18-4-3-15(20-14)21-5-7-24-8-6-21/h1-4,9,19H,5-8,10H2
    • InChI Key: MYMGOPJUVPHCLG-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2=NC=CC(N3CCOCC3)=N2)(=O)=O)=CC=C(F)C=C1F

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Additional information on 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide

Introduction to 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide (CAS No. 1797292-23-9) and Its Applications in Modern Chemical Biology

2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide, identified by its CAS number 1797292-23-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both fluoro-substituted aromatic rings and a sulfonamide moiety, which are well-known for their enhanced bioactivity and selectivity. The presence of a morpholine group further modulates its pharmacokinetic properties, making it a promising candidate for drug development.

The structure of 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide is meticulously designed to interact with biological targets in a highly specific manner. The fluoro substituents at the 2 and 4 positions of the benzene ring contribute to its metabolic stability and binding affinity, while the sulfonamide group enhances water solubility and facilitates interactions with polar biological molecules. The morpholine ring, on the other hand, introduces a secondary amine functionality that can participate in hydrogen bonding and ionic interactions, further optimizing its pharmacological profile.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide has emerged as a key compound in this effort due to its unique structural features. Studies have demonstrated its potential in inhibiting various enzymes and receptors involved in critical biological pathways. For instance, preliminary research suggests that this compound may exhibit inhibitory activity against certain kinases, which are frequently implicated in cancer progression. The ability to modulate kinase activity is of paramount importance in oncology research, as it opens up avenues for developing targeted therapies that can selectively inhibit tumor growth while minimizing harm to healthy cells.

The sulfonamide moiety in 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide is particularly noteworthy for its versatility in drug design. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. By incorporating this group into the molecular framework, researchers have been able to fine-tune the compound's interactions with biological targets. This has led to the development of sulfonamide derivatives that exhibit enhanced potency and selectivity compared to their parent compounds.

The morpholine group further enhances the pharmacological profile of 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide by improving its solubility and bioavailability. Morpholine derivatives are commonly used in pharmaceuticals due to their ability to enhance drug absorption and reduce toxicity. This makes them particularly valuable in oral formulations where poor solubility can be a major limiting factor. The combination of fluoro-substituted aromatic rings, sulfonamide groups, and morpholine moieties creates a multifaceted molecular entity that is well-suited for addressing complex biological challenges.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and interactions of 2,4-difluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide with biological targets with unprecedented accuracy. These computational studies have provided valuable insights into how the compound's structural features contribute to its bioactivity. For example, molecular dynamics simulations have revealed that the fluoro substituents play a crucial role in stabilizing the compound's binding affinity by forming hydrophobic interactions with aromatic residues in target proteins. Similarly, the sulfonamide group has been shown to engage in hydrogen bonding with polar amino acid side chains, further reinforcing the compound's interaction with biological targets.

The potential applications of 2,4-difluoro-N-{[4-(morpholin-4-y)]methyl}benzene -1-sulfonamide extend beyond oncology research. Preliminary studies have also explored its efficacy in treating inflammatory diseases and neurological disorders. The ability of this compound to modulate key signaling pathways suggests that it may have therapeutic potential in a wide range of diseases characterized by dysregulated cellular communication. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

The synthesis of 1797292 -23 -9 presents unique challenges due to its complex structure but also offers opportunities for innovation in synthetic chemistry. Researchers have developed novel synthetic routes that allow for the efficient preparation of this compound while maintaining high purity standards. These synthetic strategies have not only facilitated laboratory-scale production but also hold promise for large-scale manufacturing processes required for pharmaceutical applications.

In conclusion, 1797292239 represents a significant advancement in the field of chemical biology and pharmaceutical research Its unique structural features make it a versatile tool for drug development with applications spanning multiple therapeutic areas Its dual functionality as an inhibitor kinase inflammatory pathways highlights its potential as an effective therapeutic agent Further research will undoubtedly uncover additional applications making it indispensable tool chemists biologists

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